

Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromobenzenesulfonamide Isomers

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Compound of Interest

Compound Name: 3-Bromobenzenesulfonamide

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For researchers engaged in drug discovery and development, a precise understanding of molecular structure is paramount. In the case of substituted aromatic compounds like bromobenzenesulfonamides, even a subtle shift in substituent position can significantly impact biological activity. This guide provides a detailed spectroscopic comparison of the three structural isomers of **3-bromobenzenesulfonamide**: 2-bromobenzenesulfonamide, **3-bromobenzenesulfonamide**, and 4-bromobenzenesulfonamide. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we can delineate the unique spectral fingerprints of each isomer, offering a valuable resource for their unambiguous identification and characterization.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three isomers of **3-bromobenzenesulfonamide**. These values are essential for distinguishing between the isomers in a laboratory setting.

Spectroscopic Technique	2-Bromobenzenesulfonamide	3-Bromobenzenesulfonamide	4-Bromobenzenesulfonamide
Infrared (IR) Spectroscopy (cm ⁻¹)	Data not available	N-H stretch: ~3300-3500 S=O stretch (asymmetric): ~1330 S=O stretch (symmetric): ~1160 C-Br stretch: ~680	N-H stretch: ~3300-3500 S=O stretch (asymmetric): ~1340 S=O stretch (symmetric): ~1160 C-Br stretch: ~740
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm)	~8.05 (dd, Ar-H ortho to SO ₂)~7.75 (dd, Ar-H ortho to Br)~7.45 (td, Ar-H meta to SO ₂)~7.35 (td, Ar-H meta to Br)	7.97 (t, J = 1.9 Hz, 1H) 7.84-7.80 (m, 2H) 7.54 (t, J = 7.9 Hz, 1H) 7.50 (bs, 2H, NH ₂) [1]	Aromatic protons typically appear in the range of 7.5-8.0 ppm.
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm)	Aromatic carbons typically appear in the range of 120-145 ppm.	Data not available	Aromatic carbons typically appear in the range of 120-145 ppm.
Mass Spectrometry (MS) (m/z)	Data not available	[M-H] ⁻ : 235.98[1]	Molecular Ion (M ⁺): 235 & 237 (due to Br isotopes) Base Peak: 155

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Ensure the sample is dry and free of solvent.
- For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- A background spectrum of the clean ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the bromobenzenesulfonamide isomer.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing may be required.

Data Acquisition (^1H NMR):

- Pulse Program: A standard single-pulse experiment.
- Number of Scans: 8-16
- Relaxation Delay (D1): 1-2 seconds

- Spectral Width: A range of -2 to 12 ppm is generally adequate.
- The chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

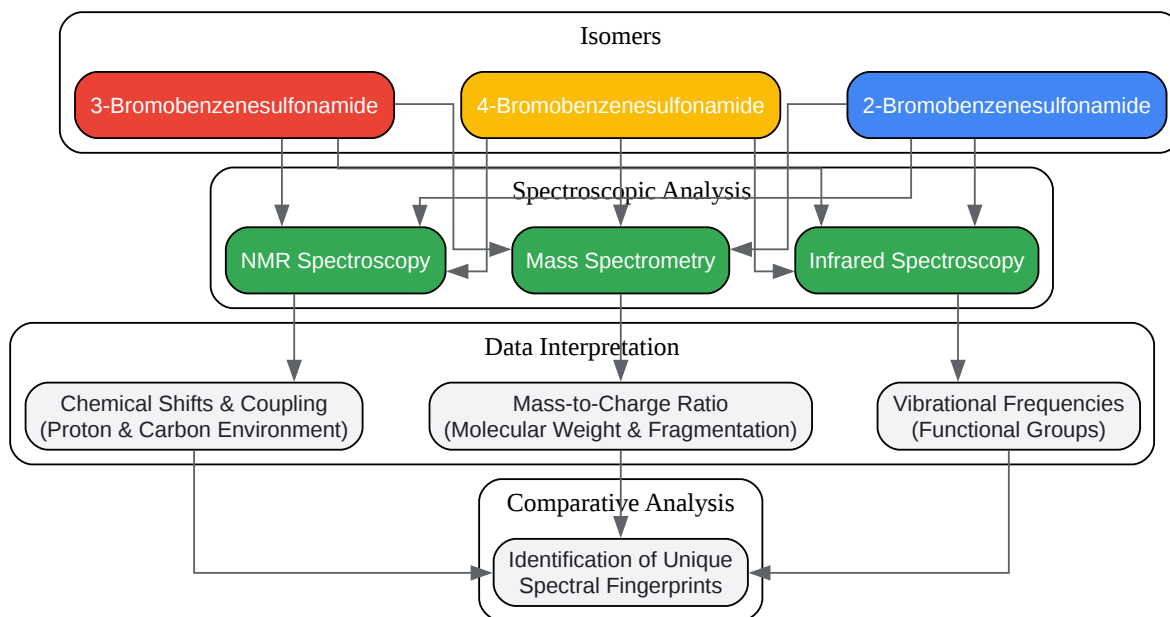
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI):

- Ionization Mode: Negative or positive, depending on the desired adducts.
- Mass Range: m/z 50-500
- The instrument should be calibrated prior to analysis.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **3-bromobenzenesulfonamide** isomers.



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Caption: Workflow for the spectroscopic comparison of bromobenzenesulfonamide isomers.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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Phone: (601) 213-4426

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